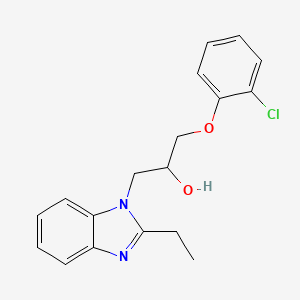![molecular formula C22H26O3 B5085132 4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5085132.png)
4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene is a chemical compound that belongs to the family of allylphenol ethers. It is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene is not fully understood. However, it has been suggested that it may exert its pharmacological effects through the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene has anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it has been shown to reduce pain in animal models of inflammation. Furthermore, it has been shown to have potential anticancer activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene in lab experiments include its potential pharmacological properties and its synthetic nature, which allows for consistent and reproducible results. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for the study of 4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene. These include further studies on its mechanism of action, potential side effects, and toxicity. Additionally, it could be studied for its potential use in the treatment of various inflammatory and cancer-related diseases. Furthermore, it could be studied for its potential use as an antioxidant and in the prevention of oxidative damage.
Méthodes De Synthèse
The synthesis of 4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with allylbromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-(2-allylphenoxy)propyl bromide in the presence of a base such as sodium hydride to yield the final product.
Applications De Recherche Scientifique
4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene has been widely used in scientific research due to its potential pharmacological properties. It has been studied for its anti-inflammatory, analgesic, and antioxidant effects. Additionally, it has been shown to have potential anticancer activity.
Propriétés
IUPAC Name |
2-methoxy-4-prop-2-enyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-4-9-18-13-14-21(22(17-18)23-3)25-16-8-15-24-20-12-7-6-11-19(20)10-5-2/h4-7,11-14,17H,1-2,8-10,15-16H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEKMHCXITUUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=CC=C2CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5085094.png)

![methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)

![(2R*,3R*)-3-(dimethylamino)-1'-{[2-(methylamino)-3-pyridinyl]carbonyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5085124.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5085134.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085145.png)
![2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)